Cas no 2098142-22-2 (6-cyclobutyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole)

6-Cyclobutyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound featuring a fused imidazo[1,2-b]pyrazole core, substituted with a cyclobutyl group at the 6-position and an isopropyl group at the 1-position. This structure imparts unique steric and electronic properties, making it a valuable intermediate in medicinal chemistry and drug discovery. The cyclobutyl moiety enhances rigidity and lipophilicity, potentially improving target binding affinity, while the isopropyl group contributes to metabolic stability. Its fused bicyclic system offers a versatile scaffold for further functionalization, enabling the development of novel bioactive molecules. The compound's distinct architecture may be particularly useful in designing kinase inhibitors or GPCR modulators, given the prevalence of imidazo[1,2-b]pyrazole derivatives in these therapeutic areas.
6-cyclobutyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole structure
2098142-22-2 structure
Product Name:6-cyclobutyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole
CAS No:2098142-22-2
MF:C12H17N3
MW:203.283482313156
CID:5729305
PubChem ID:121214846
Update Time:2025-07-02

6-cyclobutyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole Chemical and Physical Properties

Names and Identifiers

    • 2098142-22-2
    • AKOS026725424
    • 6-cyclobutyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole
    • F2198-7579
    • starbld0022364
    • 6-cyclobutyl-1-propan-2-ylimidazo[1,2-b]pyrazole
    • 1H-Imidazo[1,2-b]pyrazole, 6-cyclobutyl-1-(1-methylethyl)-
    • Inchi: 1S/C12H17N3/c1-9(2)14-6-7-15-12(14)8-11(13-15)10-4-3-5-10/h6-10H,3-5H2,1-2H3
    • InChI Key: FUGULDVDQPZTAD-UHFFFAOYSA-N
    • SMILES: N12C=CN(C(C)C)C1=CC(C1CCC1)=N2

Computed Properties

  • Exact Mass: 203.142247555g/mol
  • Monoisotopic Mass: 203.142247555g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 237
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 22.2Ų

Experimental Properties

  • Density: 1.23±0.1 g/cm3(Predicted)
  • pka: 4.72±0.40(Predicted)

6-cyclobutyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
C277706-100mg
6-Cyclobutyl-1-isopropyl-1h-imidazo[1,2-b]pyrazole
2098142-22-2
100mg
$ 135.00 2022-04-01
TRC
C277706-500mg
6-Cyclobutyl-1-isopropyl-1h-imidazo[1,2-b]pyrazole
2098142-22-2
500mg
$ 500.00 2022-04-01
TRC
C277706-1g
6-Cyclobutyl-1-isopropyl-1h-imidazo[1,2-b]pyrazole
2098142-22-2
1g
$ 775.00 2022-04-01
Life Chemicals
F2198-7579-0.25g
6-cyclobutyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole
2098142-22-2 95%+
0.25g
$479.0 2023-09-06
Life Chemicals
F2198-7579-0.5g
6-cyclobutyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole
2098142-22-2 95%+
0.5g
$505.0 2023-09-06
Life Chemicals
F2198-7579-1g
6-cyclobutyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole
2098142-22-2 95%+
1g
$532.0 2023-09-06
Life Chemicals
F2198-7579-2.5g
6-cyclobutyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole
2098142-22-2 95%+
2.5g
$1064.0 2023-09-06
Life Chemicals
F2198-7579-5g
6-cyclobutyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole
2098142-22-2 95%+
5g
$1596.0 2023-09-06
Life Chemicals
F2198-7579-10g
6-cyclobutyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole
2098142-22-2 95%+
10g
$2234.0 2023-09-06

Additional information on 6-cyclobutyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole

Comprehensive Overview of 6-cyclobutyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole (CAS No. 2098142-22-2): Structure, Applications, and Research Insights

The compound 6-cyclobutyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole (CAS No. 2098142-22-2) is a heterocyclic organic molecule featuring a fused imidazo[1,2-b]pyrazole core substituted with cyclobutyl and isopropyl groups. This unique structure places it within the broader class of nitrogen-containing heterocycles, which are pivotal in medicinal chemistry, agrochemicals, and material science. Researchers are increasingly exploring its potential as a scaffold for drug discovery, particularly in targeting protein kinases and inflammatory pathways, aligning with current trends in small-molecule therapeutics and precision medicine.

In recent years, the scientific community has shown growing interest in imidazo[1,2-b]pyrazole derivatives due to their versatile pharmacological profiles. The 6-cyclobutyl and 1-isopropyl substitutions in this compound enhance its lipophilicity and steric properties, potentially improving membrane permeability—a critical factor in bioavailability optimization. These attributes make it a candidate for addressing challenges in CNS drug delivery and GPCR modulation, topics frequently queried in academic and industrial research databases.

Synthetic routes to CAS No. 2098142-22-2 typically involve multi-step protocols, including cyclization reactions and palladium-catalyzed cross-couplings. Such methods are often discussed in forums on green chemistry and atom economy, reflecting user concerns about sustainable synthesis. Analytical characterization via NMR, HPLC-MS, and X-ray crystallography confirms its structural integrity, with spectral data being a common search topic among chemists validating novel compounds.

Beyond pharmaceutical applications, this compound’s π-conjugated system suggests utility in organic electronics, such as OLEDs or photovoltaic materials. This aligns with trending searches on energy-efficient materials and molecular engineering. Its thermal stability and optoelectronic properties remain under investigation, offering avenues for interdisciplinary collaboration between chemists and materials scientists.

Regulatory and safety assessments of 6-cyclobutyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole indicate no significant hazards under standard handling conditions, though proper laboratory safety protocols are always recommended. As with many specialized chemicals, its commercial availability through custom synthesis services caters to the demand for high-purity research compounds—a frequently searched term among procurement specialists.

In summary, CAS No. 2098142-22-2 exemplifies the convergence of structural innovation and practical utility in modern chemistry. Its relevance to drug discovery, material science, and sustainable synthesis ensures continued interest, while its nomenclature and properties cater to both academic queries and industrial applications. Future studies may explore its derivatives for tailored biological activities or advanced material properties, further solidifying its role in cutting-edge research.

Recommended suppliers
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.